Bromobenzarone

概要

説明

Bromobenzarone is a metabolite of benzbromarone, a benzofuran derivative known for its uricosuric properties. It is primarily used in the treatment of gout and hyperuricemia by lowering serum urate levels and increasing urinary urate excretion .

準備方法

Synthetic Routes and Reaction Conditions: Bromobenzarone is synthesized through the debromination of benzbromarone. The primary metabolic pathway involves hydroxylation rather than debromination . The synthesis typically involves the use of bromine and benzofuran derivatives under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the synthesis process .

化学反応の分析

Types of Reactions: Bromobenzarone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of hydroxylated metabolites.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, although it is less common for this compound.

Substitution: This reaction involves the replacement of a functional group with another, such as the substitution of bromine atoms.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like bromine, chlorine.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives and other substituted compounds, which are often used in further chemical synthesis and research .

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Bromobenzarone and its derivatives have been studied for their anticancer properties. Research indicates that compounds related to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and mitochondrial membrane potential disruption. For instance, derivatives of benzodioxole, which are structurally related to this compound, have shown cytotoxic effects against human lung adenocarcinoma cells (A549) and rat glioma cells (C6) .

2. Toxicological Studies

this compound is utilized as a model compound in toxicological research to understand chemical-induced liver damage and other organ toxicities. Studies using magnetic resonance microscopy have demonstrated that this compound induces hepatocellular necrosis in animal models, highlighting its role in assessing liver toxicity mechanisms . Furthermore, investigations into its metabolic pathways have elucidated the significance of reactive metabolites in mediating toxicity .

3. Pharmacological Development

Compounds derived from this compound have been explored for their potential as immunosuppressants and anti-inflammatory agents. The structural modifications of this compound have led to the development of new therapeutic agents that exhibit promising biological activities .

Material Science Applications

1. Organic Synthesis

this compound serves as a key reagent in organic synthesis, particularly in nucleophilic aromatic substitution reactions. This allows for the formation of various substituted aromatic compounds with diverse functionalities, making it valuable in the synthesis of complex organic molecules .

2. Advanced Materials Development

Recent studies have investigated the use of this compound derivatives in the development of advanced materials, including sensors and catalysts. The unique electronic properties of these compounds can be harnessed in nanotechnology applications, opening new avenues for research and development .

Case Study 1: Hepatotoxicity Assessment

A study conducted on Fischer rats demonstrated that different doses of this compound resulted in varying degrees of liver damage as assessed by both histological examination and MR microscopy. The findings indicated that even low doses could induce detectable tissue alterations, emphasizing the compound's utility in toxicological assessments .

Case Study 2: Anticancer Efficacy

Research on benzodioxole-based thiosemicarbazones revealed significant anticancer activity against A549 and C6 cell lines. These derivatives exhibited not only cytotoxic effects but also potential mechanisms involving cholinesterase inhibition, which could enhance their therapeutic profiles .

作用機序

Bromobenzarone exerts its effects by inhibiting the reabsorption of uric acid in the kidneys, leading to increased urinary excretion of urate. It also affects enzymes involved in purine metabolism, contributing to its urate-lowering effects . The primary molecular targets include transporters and enzymes in the renal tubules .

類似化合物との比較

Benzbromarone: The parent compound, known for its uricosuric properties.

Probenecid: Another uricosuric agent used in the treatment of gout.

Sulfinpyrazone: A uricosuric drug with similar effects.

Uniqueness: Bromobenzarone is unique due to its specific metabolic pathway and the formation of hydroxylated metabolites. Unlike other uricosuric agents, it can be administered in a once-daily regimen, making it more convenient for patients .

生物活性

Bromobenzarone is a compound that has garnered attention due to its biological activity, particularly in the context of its hepatotoxic effects and metabolic pathways. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is a brominated derivative of benzene, often studied for its toxicological properties. Its structure allows it to interact with biological systems, leading to various metabolic and toxicological responses.

The biological activity of this compound primarily involves its metabolism in the liver, where it undergoes phase I and phase II reactions. The compound is metabolized to reactive intermediates that can bind to cellular macromolecules, leading to toxicity.

- Phase I Metabolism :

- Phase II Metabolism :

Toxicological Studies

Several studies have investigated the toxicological effects of this compound on various organ systems. The following table summarizes key findings from notable studies:

Case Studies

Case Study 1: Hepatotoxicity in Rats

- A study involving Fischer 344/N rats exposed to varying doses of this compound revealed a dose-dependent increase in liver weight and histopathological changes indicative of necrosis. The study utilized gene expression profiling to assess the transcriptional response to this compound exposure over time, identifying significant alterations at 24 hours post-exposure .

Case Study 2: Extrahepatic Effects

- Research conducted on the effects of this compound on extrahepatic tissues (kidney, lung, heart) demonstrated that lipid peroxidation occurred not only in the liver but also in other vital organs. This study emphasized the systemic nature of this compound toxicity and its potential implications for human health .

Gene Expression Changes

The impact of this compound on gene expression has been documented extensively. Following exposure, several genes related to oxidative stress response and detoxification pathways were significantly altered:

特性

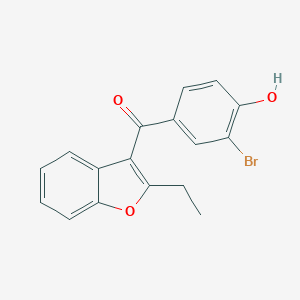

IUPAC Name |

(3-bromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3/c1-2-14-16(11-5-3-4-6-15(11)21-14)17(20)10-7-8-13(19)12(18)9-10/h3-9,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZXBNDIHSUZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80915345 | |

| Record name | (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80915345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94729-09-6 | |

| Record name | Bromobenzarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094729096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80915345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is benzbromarone metabolized in the human body?

A1: Benzbromarone undergoes hepatic metabolism, primarily resulting in two hydroxylated metabolites: 1'-hydroxybenzbromarone (M1) and 6-hydroxybenzbromarone (M2). [, ] These metabolites are formed through hydroxylation reactions. [] Contrary to previous assumptions, debrominated metabolites like bromobenzarone and benzarone are not detected in significant amounts. [, ]

Q2: How are benzbromarone and its metabolites excreted?

A2: Urinary excretion of benzbromarone and its metabolites is minimal. [] Research shows that biliary excretion plays a significant role in the elimination of benzbromarone, M1, and M2. [] This suggests a potential enterohepatic recirculation, influencing the drug's pharmacokinetics. []

Q3: Are there any known genetic polymorphisms affecting benzbromarone elimination?

A3: Yes, research suggests a genetically determined polymorphism influencing benzbromarone elimination from plasma, potentially inherited in an autosomal recessive manner. [] This highlights the importance of understanding individual variations in drug metabolism.

Q4: What analytical techniques are commonly used to study benzbromarone and its metabolites?

A4: Several analytical methods are employed to analyze benzbromarone and its metabolites. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and gas chromatography with electron capture detection (GC-ECD). [, , ] These techniques allow for the identification and quantification of these compounds in various biological matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。